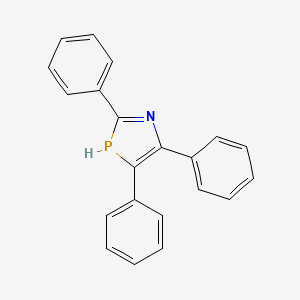

2,4,5-triphenyl-3H-1,3-azaphosphole

Description

Structure

3D Structure

Properties

CAS No. |

117949-41-4 |

|---|---|

Molecular Formula |

C21H16NP |

Molecular Weight |

313.3 g/mol |

IUPAC Name |

2,4,5-triphenyl-3H-1,3-azaphosphole |

InChI |

InChI=1S/C21H16NP/c1-4-10-16(11-5-1)19-20(17-12-6-2-7-13-17)23-21(22-19)18-14-8-3-9-15-18/h1-15,23H |

InChI Key |

KKAWAMKILUECIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(PC(=N2)C3=CC=CC=C3)C4=CC=CC=C4 |

Origin of Product |

United States |

Reactivity and Transformative Chemistry of 2,4,5 Triphenyl 3h 1,3 Azaphosphole Derivatives

Cycloaddition and Cycloreversion Processes

Cycloaddition reactions are powerful tools for the construction of complex cyclic systems. For 1,3-azaphospholes, these reactions primarily involve the >C=P- moiety, which can act as a dienophile or a dipolarophile.

The P=C double bond in 1,3-azaphospholes can participate as a dienophile in [4+2] cycloaddition reactions, also known as Diels-Alder reactions. The reactivity of the azaphosphole in these reactions is heavily influenced by the substituents on the ring. Theoretical studies on related systems, such as pyrido-annelated 1,3-azaphospholes, indicate that the electron density at the >C=P- functionality plays a crucial role. guidechem.comrsc.org Electron-withdrawing groups on the azaphosphole ring can enhance its dienophilic character, making it more reactive towards electron-rich dienes. guidechem.comrsc.org

For instance, studies on 1,3-bis(ethoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridines have shown that they undergo Diels-Alder reactions with dienes like 2,3-dimethyl-1,3-butadiene (B165502) and isoprene. guidechem.com These reactions often proceed with high stereo- and regioselectivity. rsc.org In the case of 2,4,5-triphenyl-3H-1,3-azaphosphole, the phenyl groups would exert a combination of electronic and steric effects that would influence the feasibility and outcome of such cycloadditions.

Table 1: Representative Diels-Alder Reactions of Azaphosphole Derivatives This table illustrates the general reactivity of the azaphosphole ring system in Diels-Alder reactions based on published data for related compounds.

| Azaphosphole Derivative | Diene | Product Type | Reference |

| 1,3-Bis(ethoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine | 2,3-Dimethyl-1,3-butadiene | Phosphabicyclo[2.2.2]octene derivative | guidechem.com |

| 1,3-Bis(ethoxycarbonyl)-1,3-azaphospholo[5,1-a]pyridine | Isoprene | Regioisomeric phosphabicyclo derivatives | rsc.org |

[4+1] cycloadditions are a class of pericyclic reactions where a four-atom π-system reacts with a single atom (or a species that can extrude a single atom). Cheletropic reactions are a specific type of cycloaddition where both new bonds are formed to the same atom. While there is extensive literature on cheletropic reactions involving reagents like sulfur dioxide or carbenes, specific examples involving this compound are not readily found.

However, related phosphorus heterocycles, such as 2H-1,2,4,3-triazaphospholes, have been shown to undergo [4+1] cycloadditions with α-diimines and 1,2-diketones. This suggests that the dicoordinated phosphorus of a 1,3-azaphosphole could potentially react with suitable single-atom donors in a cheletropic fashion, although this remains to be experimentally verified for the title compound.

Addition Reactions at the Dicoordinated Phosphorus Site (>C=P-)

The polarized P=C bond is susceptible to addition reactions, particularly with nucleophilic and electrophilic reagents.

The addition of reagents across the P=C double bond is a fundamental reaction of phosphaalkenes. For related systems like 2H-1,2,4,3-triazaphospholes, protic reagents such as alcohols, phenols, and amines can add across the P=N bond to yield dihydro-triazaphosphole derivatives. It is conceivable that this compound could undergo analogous 1,2-addition reactions across its P=C bond with suitable nucleophiles or electrophiles, leading to functionalized dihydro-azaphosphole products.

Electrophilic Substitution Reactions on the Azaphosphole Ring System

The aromaticity and electron distribution of the 1,3-azaphosphole ring make it a candidate for electrophilic substitution reactions. Computational studies on related annulated 1,3-azaphospholes have shown that there is a considerable increase in electron density in the five-membered azaphosphole ring due to conjugation with the lone pair of the nitrogen atom. guidechem.comrsc.org This increased electron density would activate the ring towards attack by electrophiles.

For other phosphorus-containing aromatic heterocycles like phospholes, Friedel-Crafts acylation has been successfully demonstrated, leading to substitution on the heterocyclic ring. Given the electronic nature of the 1,3-azaphosphole ring, it is plausible that this compound could undergo electrophilic substitution, with the position of substitution being directed by the interplay of the electronic effects of the nitrogen and phosphorus atoms, as well as the attached phenyl groups.

Ring Expansion and Skeletal Rearrangement Reactions

Ring expansion and skeletal rearrangements are important transformations in heterocyclic chemistry, often leading to novel molecular frameworks. Such reactions can be initiated by thermal, photochemical, or catalytic methods. For instance, photochemical irradiation of certain nitrogen-containing heterocycles like 4-azidouracil can lead to ring expansion through nitrogen elimination.

While specific studies on the ring expansion or skeletal rearrangement of this compound are not prominent in the literature, the inherent ring strain and the presence of multiple reactive sites could potentially allow for such transformations under appropriate conditions. Skeletal rearrangements have been observed in other complex heterocyclic systems, sometimes driven by photocatalysis or acidic conditions. The possibility of such reactions in the 1,3-azaphosphole series presents an area for future investigation.

Acid-Induced Ring Enlargement Mechanisms and Stereoselectivity

Information regarding the acid-induced ring enlargement specifically for this compound is not extensively documented in the current scientific literature. However, the acid-catalyzed reactions of related phosphorus heterocycles can offer potential mechanistic pathways. For instance, acid-promoted rearrangements in other P,N-heterocycles often involve protonation at the nitrogen or phosphorus atom, followed by bond cleavage and subsequent ring expansion or rearrangement to form more stable structures. The stereoselectivity of such reactions would be highly dependent on the nature of the substituents and the reaction conditions. Further research is required to elucidate the specific behavior of this compound under acidic conditions.

Metal-Induced Ring Opening and Formation of Metallacyclic Systems

The interaction of 1,3-azaphospholes with transition metals typically involves the phosphorus atom acting as a ligand. The coordination chemistry of various azaphosphole derivatives with metals such as rhodium, palladium, and tungsten has been explored, leading to the formation of stable complexes. nih.gov For instance, 3H-1,3-azaphospholo[4,5-b]pyridines have been shown to coordinate to Group 6 metals (Cr, Mo, W) and rhodium(I) through the phosphorus atom. nih.gov

However, the specific metal-induced ring opening of the this compound ring to form metallacyclic systems is not a well-documented transformation. Such reactions would likely involve oxidative addition of a P-C or N-C bond to a low-valent metal center. The synthesis of metallacycles from other phosphorus heterocycles, such as through the reaction of zirconacyclopentadienes with main group halides, suggests that similar strategies could potentially be applied to azaphospholes, representing an area ripe for investigation. acs.orgacs.org

Functionalization and Derivatization Strategies

The ability to functionalize the 1,3-azaphosphole core is crucial for tuning its properties and developing new applications. Key strategies include the deprotonation of C-H bonds and reactions at the phosphorus center.

CH-Lithiation and Subsequent Functionalization at the P=CH Fragment

The direct C-H lithiation of the P=CH fragment in this compound has not been specifically described. However, studies on related systems, such as 1,3-benzazaphospholes, have demonstrated the feasibility of lithiation at the C2 position. acs.org This process allows for the introduction of a variety of electrophiles, leading to functionally substituted derivatives. The regioselectivity of lithiation in heterocycles is often directed by the heteroatoms present. wikipedia.orgresearchgate.net For this compound, the acidity of the proton at the 2-position would be a critical factor in achieving selective deprotonation and subsequent functionalization.

P-Alkylation and Catalytic P-Arylation Reactions

The phosphorus atom in 1,3-azaphospholes represents a key site for functionalization. While specific examples of P-alkylation and P-arylation for this compound are scarce, the general reactivity of phosphines provides a basis for potential transformations. The alkylation of secondary phosphines is a common method for the synthesis of tertiary phosphines. nih.gov Similarly, catalytic P-arylation reactions, often employing palladium or copper catalysts, are well-established for the formation of P-aryl bonds in a variety of organophosphorus compounds. These methods could foreseeably be adapted for the P-functionalization of the 1,3-azaphosphole ring system.

Redox Behavior and Electrochemical Properties of Azaphospholes

The electrochemical oxidation and reduction of organophosphorus compounds have been reviewed, highlighting the influence of the phosphorus atom's oxidation state and coordination environment on the redox potentials. The electronic structure and aromaticity of azaphospholes have also been investigated through computational methods, which can provide insights into their frontier molecular orbital energies and, by extension, their electrochemical properties. acs.org Experimental techniques such as cyclic voltammetry would be essential to determine the oxidation and reduction potentials of this compound and to evaluate its suitability for applications in organic electronics.

Theoretical and Computational Investigations of 2,4,5 Triphenyl 3h 1,3 Azaphosphole

Electronic Structure Characterization

The electronic characteristics of 2,4,5-triphenyl-3H-1,3-azaphosphole have been explored through various computational techniques, offering a detailed picture of its molecular orbitals and charge distribution.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has been a important tool in understanding the electronic properties of this compound. DFT calculations allow for the determination of the molecule's optimized geometry and electronic ground state, providing a foundation for further analysis. These studies often involve the use of various functionals and basis sets to achieve accurate results that correlate well with experimental data where available.

Frontier Molecular Orbital (FMO) analysis is crucial for understanding the chemical reactivity and electronic transitions of a molecule. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of a molecule's kinetic stability and reactivity. ajchem-a.com

For this compound, the HOMO is primarily localized on the phenyl rings and the phosphorus atom, indicating these are the likely sites for electrophilic attack. The LUMO, on the other hand, is distributed over the azaphosphole ring and the phenyl substituents, suggesting these regions are susceptible to nucleophilic attack. The precise energy levels of the HOMO and LUMO, and consequently the energy gap, can be calculated using DFT methods. A larger HOMO-LUMO gap generally implies higher stability and lower chemical reactivity. ajchem-a.com

Table 1: Frontier Molecular Orbital Data for this compound (Illustrative)

| Molecular Orbital | Energy (eV) |

|---|---|

| HOMO | -5.8 |

| LUMO | -1.9 |

| Energy Gap | 3.9 |

Note: These are representative values and can vary depending on the computational method and basis set used.

The distribution of electron density within this compound is a key determinant of its reactivity. Methods like Mulliken population analysis and Natural Bond Orbital (NBO) analysis are used to assign partial charges to each atom in the molecule. researchgate.net This information helps in identifying electron-rich and electron-deficient centers.

The Molecular Electrostatic Potential (MEP) provides a visual representation of the charge distribution on the molecular surface. Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are prone to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom and the π-systems of the phenyl rings.

Fukui functions are another powerful tool derived from DFT to predict the reactivity of different sites in a molecule. researchgate.netresearchgate.net The Fukui function, f(r), indicates the change in electron density at a point r when the total number of electrons in the system changes. researchgate.net Specifically, the function f+(r) predicts sites for nucleophilic attack, while f-(r) predicts sites for electrophilic attack. researchgate.net This analysis can pinpoint the specific atoms within the azaphosphole ring and the phenyl groups that are most likely to participate in chemical reactions.

Aromaticity Assessment Utilizing Nucleus Independent Chemical Shift (NICS) Values

Aromaticity is a key concept in chemistry, and its quantification in heterocyclic systems like this compound is of significant interest. Nucleus-Independent Chemical Shift (NICS) is a widely used computational method to assess the aromatic character of a ring system. It involves calculating the magnetic shielding at the center of the ring (or at a point above the ring plane).

A negative NICS value is indicative of a diatropic ring current, which is a hallmark of aromaticity. The more negative the NICS value, the stronger the aromatic character. Conversely, a positive NICS value suggests an anti-aromatic character. For the 1,3-azaphosphole ring in the title compound, NICS calculations would help to determine the extent of its aromaticity, which is influenced by the participation of the phosphorus and nitrogen lone pairs in the π-system. nih.govwhiterose.ac.uk The planarity of the ring system also plays a crucial role in its aromaticity. nih.gov

Table 2: Illustrative NICS(0) and NICS(1) Values for Aromatic Heterocycles

| Compound | NICS(0) (ppm) | NICS(1) (ppm) |

|---|---|---|

| Benzene | -9.7 | -10.4 |

| Pyrrole (B145914) | -15.2 | -12.5 |

| Thiophene | -13.0 | -10.4 whiterose.ac.uk |

| Phosphole (planar) | -15.4 to -17.4 | Not specified nih.gov |

Note: NICS(0) is the value at the ring center, and NICS(1) is the value 1 Å above the ring plane. These are reference values for comparison.

Computational Mechanistic Studies of Reactions

Transition State Analysis and Activation Energy Barrier Calculations

For a given reaction, such as a cycloaddition or a substitution reaction involving the azaphosphole ring, computational methods can be used to locate the transition state structure. The transition state represents the highest energy point along the reaction coordinate and is a critical point for determining the reaction rate.

Once the transition state is identified, the activation energy barrier can be calculated as the energy difference between the reactants and the transition state. A lower activation energy implies a faster reaction rate. These calculations can provide valuable insights into the regioselectivity and stereoselectivity of reactions involving this compound. For example, in a reaction with an electrophile, calculations could predict whether the attack is more likely to occur at the phosphorus, nitrogen, or one of the carbon atoms in the ring, based on the activation energies of the competing pathways. dergipark.org.tr These theoretical studies can guide synthetic chemists in designing new reactions and optimizing reaction conditions. rsc.org

Prediction and Rationalization of Regioselectivity and Stereoselectivity

The formation of the this compound ring, often through cycloaddition reactions, presents questions of regioselectivity and stereoselectivity. Computational chemistry offers powerful tools to predict and rationalize the observed outcomes of these reactions.

Theoretical studies on the cycloaddition reactions for forming 1,3-azaphospholes suggest that the regioselectivity can be highly specific. For instance, in copper-catalyzed [3+2] cycloaddition reactions of isocyanoacetates with phosphaalkynes, complete selectivity is often observed. While specific computational studies on the synthesis of this compound are not extensively documented in publicly available literature, the general principles of frontier molecular orbital (FMO) theory are typically applied to rationalize the observed regiochemistry. The interaction between the highest occupied molecular orbital (HOMO) of the dipole and the lowest unoccupied molecular orbital (LUMO) of the dipolarophile (or vice versa) dictates the preferred orientation of addition. The relative energies and the orbital coefficients at the reacting centers are key factors in determining the dominant reaction pathway.

Stereoselectivity in such cycloadditions is also a critical aspect. The spatial arrangement of the bulky phenyl substituents on the incoming reactants and in the transition state structures plays a crucial role. Steric hindrance can favor the formation of one stereoisomer over another. Computational modeling of the transition states allows for the calculation of their relative energies, providing a quantitative prediction of the stereochemical outcome.

Computational Prediction of Spectroscopic Properties and Correlation with Experimental Data

Computational methods are invaluable for predicting spectroscopic properties, which can then be correlated with experimental data to confirm structural assignments and understand electronic characteristics.

Simulated UV/Vis Absorption and Emission Spectra

Time-dependent density functional theory (TD-DFT) is a widely used method for simulating UV/Vis absorption and emission spectra of organic molecules. For aromatic and heterocyclic compounds like this compound, TD-DFT calculations can predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands.

Below is a hypothetical data table illustrating the kind of information that would be generated from a TD-DFT calculation for this molecule.

| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |

| S0 → S1 | 350 | 0.85 | HOMO → LUMO |

| S0 → S2 | 295 | 0.15 | HOMO-1 → LUMO |

| S0 → S3 | 260 | 0.30 | HOMO → LUMO+1 |

This table is illustrative and not based on actual published data for this compound.

Predicted NMR Chemical Shifts (1H, 13C, 31P) and Spin-Spin Coupling Constants

NMR spectroscopy is a cornerstone of structural elucidation in organic chemistry. Computational methods, particularly those based on DFT, can accurately predict NMR chemical shifts and coupling constants. The GIAO (gauge-including atomic orbital) method is commonly used for these predictions.

For this compound, predicting the chemical shifts of ¹H, ¹³C, and ³¹P nuclei is of particular interest. The chemical environment of each nucleus, influenced by the electronic effects of the phenyl groups and the heterocyclic ring, determines its chemical shift. The ³¹P NMR chemical shift is especially sensitive to the coordination and electronic environment of the phosphorus atom.

Theoretical calculations can provide valuable data for comparison with experimental spectra, aiding in the assignment of complex spectra. While a specific computational study detailing the predicted NMR data for this compound is not available, the general accuracy of these methods for related phosphorus heterocycles is well-established.

A hypothetical table of predicted NMR chemical shifts is presented below.

| Nucleus | Predicted Chemical Shift (ppm) |

| ¹H (Phenyl) | 7.2 - 7.8 |

| ¹³C (Phenyl) | 125 - 140 |

| ¹³C (Heterocycle) | 110 - 150 |

| ³¹P | 180 - 220 |

This table is illustrative and not based on actual published data for this compound.

Excited State Calculations (e.g., TDDFT, EOM-CCSD(T), IP-EOM-CCSD)

Understanding the behavior of molecules in their excited states is crucial for applications in photochemistry and materials science. Advanced computational methods provide detailed insights into the nature and dynamics of these excited states.

TD-DFT is a workhorse for calculating the energies and properties of low-lying excited states. For more accurate results, especially for systems with significant charge-transfer character or for describing states with multi-reference character, more sophisticated methods are employed. These include Equation-of-Motion Coupled-Cluster Singles and Doubles with a perturbative triples correction (EOM-CCSD(T)) and Ionization Potential EOM-CCSD (IP-EOM-CCSD).

These calculations can reveal the nature of the excited states (e.g., locally excited, charge-transfer), their lifetimes, and potential decay pathways. For this compound, the excited states would likely involve significant contributions from the π-systems of the phenyl rings and the azaphosphole core. The interaction between these chromophores would dictate the photophysical properties of the molecule. While specific excited-state calculations for this compound are not found in the surveyed literature, the application of these methods to similar aromatic and heterocyclic systems is a vibrant area of research.

A hypothetical table summarizing results from excited-state calculations is shown below.

| State | Energy (eV) | Character | Dominant Configuration |

| S1 | 3.54 | π-π | HOMO → LUMO |

| T1 | 2.85 | π-π | HOMO → LUMO |

| S2 | 4.20 | π-π* | HOMO-1 → LUMO |

This table is illustrative and not based on actual published data for this compound.

Advanced Spectroscopic Characterization Techniques for Azaphosphole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of organic and organophosphorus compounds, providing detailed information about the chemical environment of magnetically active nuclei. For 2,4,5-triphenyl-3H-1,3-azaphosphole, ¹H, ¹³C, and ³¹P NMR are the most pertinent techniques.

¹H NMR for Proton Environments

¹H NMR spectroscopy provides insights into the number, connectivity, and chemical environment of protons in a molecule. For this compound, the ¹H NMR spectrum is expected to be dominated by signals from the aromatic protons of the three phenyl rings. The exact chemical shifts and splitting patterns would be influenced by the electronic effects of the azaphosphole core and the spatial orientation of the phenyl groups.

While specific data for this compound is not readily found, the spectrum of its close analogue, 2,4,5-triphenyl-1H-imidazole, offers valuable comparative data. In this analogue, the aromatic protons typically appear as a complex multiplet in the range of 7.1 to 8.1 ppm nsf.govresearchgate.net. The NH proton of the imidazole (B134444) ring gives a characteristic singlet, which can be concentration-dependent researchgate.net. For the target azaphosphole, the absence of the N-H proton would simplify this region of the spectrum. The protons on the phenyl rings would likely exhibit complex multiplets due to overlapping signals.

Table 1: Representative ¹H NMR Data for 2,4,5-Triphenyl-1H-imidazole

| Compound | Solvent | Chemical Shift (δ, ppm) | Assignment |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d₆ | 12.7 (s, 1H) | NH |

| 8.1 (d, J=7.8 Hz, 2H) | Ar-H | ||

| 7.1–7.9 (m, 13H) | Ar-H |

Data sourced from acs.org.

¹³C NMR for Carbon Framework Analysis

¹³C NMR spectroscopy is crucial for elucidating the carbon skeleton of a molecule. In this compound, the spectrum would show signals for the carbons of the phenyl rings and the two carbon atoms within the azaphosphole ring. A key feature would be the presence of carbon-phosphorus coupling (J-C-P), which provides valuable information about the proximity of carbon atoms to the phosphorus center.

The carbons of the phenyl rings are expected to resonate in the typical aromatic region of approximately 125-140 ppm. The carbons of the azaphosphole ring (C4 and C5) would have distinct chemical shifts influenced by the neighboring nitrogen and phosphorus atoms. For instance, in 5-triphenyl-phosphoranilydeneaminopyrazoles, the heterocyclic carbons are coupled to the phosphorus atom with observable ²J, ³J, and ⁴J coupling constants magritek.com. Similar couplings would be anticipated for this compound, providing definitive assignments for the ring carbons.

Table 2: Representative ¹³C NMR Data for 2,4,5-Triphenyl-1H-imidazole

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2,4,5-Triphenyl-1H-imidazole | DMSO-d₆ | 146.0, 136.0, 135.4, 130.8, 130.0, 129.0, 128.75, 128.3, 127.5, 127.0, 125.6 |

Data sourced from acs.org.

³¹P NMR for Phosphorus Environment and Coordination States

³¹P NMR spectroscopy is arguably the most informative technique for characterizing phosphorus-containing compounds like azaphospholes. The chemical shift of the phosphorus nucleus is highly sensitive to its coordination number, the nature of its substituents, and the electronic structure of the heterocyclic ring.

The coordination state of the phosphorus atom significantly influences the ³¹P chemical shift, with values ranging from approximately +200 ppm for tricoordinate phosphorus to negative values for higher coordination states researchgate.net. For azaphosphole derivatives, the ³¹P NMR signals can vary widely. For example, in various 1,3-benzoazaphosphole analogues, the ³¹P chemical shifts have been reported in the range of -6.9 ppm to -59.4 ppm for tricoordinate phosphorus, and around 15.8 ppm for a tetracoordinate thiophosphoryl derivative rsc.org. The specific chemical shift for this compound would be a key identifier of its electronic structure and the environment around the phosphorus atom. The yields of reactions involving phosphorus compounds are often determined by ³¹P NMR spectroscopy nih.gov.

Table 3: Representative ³¹P NMR Data for Azaphosphole Derivatives

| Compound | Solvent | Chemical Shift (δ, ppm) |

| 2-Methyl-3-phenyl-2,3-dihydro-1H-benzo[d] acs.orgrsc.orgazaphosphole | CDCl₃ | -18.2 |

| 3-Phenyl-1,3-dihydro-2H-benzo[d] acs.orgrsc.orgazaphosphole-2-thione | CDCl₃ | 15.8 |

| 2-(Phenylphosphanyl)aniline | CDCl₃ | -59.4 |

Data sourced from rsc.org.

Ultraviolet-Visible (UV-Vis) Absorption Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption spectrum of this compound is expected to show characteristic bands corresponding to π-π* transitions within the aromatic phenyl rings and the conjugated azaphosphole system. The position and intensity of these absorption bands are sensitive to the extent of conjugation and the nature of the substituents.

Studies on related compounds, such as 2,4,6-triphenyl-1,3,5-triazines, show strong absorption maxima that are influenced by the electronic nature of peripheral substituents mdpi.com. For this compound, multiple absorption bands would be expected, with the lowest energy absorption being of particular interest as it relates to the HOMO-LUMO gap of the molecule. The solvent can also influence the position of these bands, a phenomenon known as solvatochromism.

Photoluminescence and Fluorescence Spectroscopy

Photoluminescence spectroscopy investigates the light emitted by a substance after it has absorbed light. This technique is crucial for identifying and characterizing potential light-emitting materials for applications such as organic light-emitting diodes (OLEDs).

Some azaphosphole derivatives have been shown to be luminescent. For instance, a carbazole-based azaphosphole displays significant fluorescence in solution researchgate.net. The emission properties are highly dependent on the molecular structure, including the nature of the substituents and the extent of the π-conjugated system. The introduction of different aryl groups can tune the emission color and efficiency. The photoluminescence spectrum of this compound would reveal its emission wavelength and provide insights into its potential as a luminescent material.

Determination of Photoluminescence Quantum Yields

The photoluminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the emission process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is a desirable characteristic for materials used in lighting and display applications.

The quantum yield of azaphosphole derivatives can vary significantly. For example, a diazaphosphole derivative has been reported to have a quantum yield of 33.1% in chloroform (B151607) rsc.org. The quantum yield of this compound would need to be determined experimentally, typically using a relative method with a known standard. This value would be a key indicator of its potential for optoelectronic applications. Aromatic dendrimers with 2,4,6-triphenyl-1,3,5-triazine (B147588) cores have shown quantum yields as high as 0.78, demonstrating that triphenyl-substituted heterocycles can be highly emissive nih.gov.

Investigation of Room Temperature Phosphorescence (RTP)

Room temperature phosphorescence (RTP) is a phenomenon of significant interest for its applications in sensing, imaging, and organic light-emitting diodes (OLEDs). The investigation of RTP in azaphosphole derivatives, while not extensively documented for this compound itself, can be inferred from studies on related phosphorescent materials.

The ability of a molecule to exhibit RTP is contingent on several factors, including the efficient population of a triplet excited state through intersystem crossing (ISC) and the suppression of non-radiative decay pathways. The heavy atom effect, introduced by elements like phosphorus, can enhance spin-orbit coupling, thereby facilitating the ISC process.

In a study on carbazole-based azaphospholes, the introduction of a phosphorus atom into the heterocyclic system was shown to influence the photophysical properties, leading to fluorescence. researchgate.net While this study focused on fluorescence, it highlights the role of the phosphorus atom in modulating excited state dynamics. For significant RTP to occur, the energy gap between the lowest singlet (S1) and triplet (T1) excited states (ΔEST) should be small to promote ISC. Furthermore, the molecular structure should be rigid to minimize vibrational and rotational quenching of the long-lived triplet state.

Recent research into purely organic RTP materials has demonstrated that embedding guest molecules into a rigid matrix, such as urea (B33335), can effectively suppress non-radiative decay and lead to ultralong RTP lifetimes. nih.gov For instance, doping 1,3,5-tris(4-aminophenyl)benzene (B174889) (TAPB) into a urea matrix resulted in RTP with a lifetime of up to 2.43 seconds. nih.gov This was attributed to the in-situ formation of derivatives that facilitate intramolecular charge transfer (ICT) states, promoting the ISC process, while the rigid matrix stabilizes the generated triplet excitons. nih.gov Although not directly on this compound, these findings suggest a viable strategy for inducing and studying RTP in this and related azaphosphole systems.

Table 1: Factors Influencing Room Temperature Phosphorescence

| Factor | Description | Role in Enhancing RTP |

| Intersystem Crossing (ISC) | Transition from a singlet excited state to a triplet excited state. | Efficiently populates the triplet state, a prerequisite for phosphorescence. |

| Spin-Orbit Coupling | Interaction between the electron's spin and its orbital motion. | Enhanced by heavy atoms (like phosphorus), which facilitates the formally forbidden ISC process. |

| Molecular Rigidity | Restriction of vibrational and rotational motion within the molecule. | Minimizes non-radiative decay from the triplet state, increasing phosphorescence lifetime and quantum yield. |

| Intramolecular Charge Transfer (ICT) | Transfer of electronic charge between different parts of a molecule upon excitation. | Can promote ISC by creating favorable energy alignments between singlet and triplet states. |

| Host-Guest Matrix | Dispersion of the phosphorescent molecule (guest) in a rigid solid matrix (host). | Provides the necessary rigidity to suppress non-radiative decay and protect the triplet state from quenchers. |

Analysis of Solvatochromic Effects and Intramolecular Charge Transfer (ICT)

Solvatochromism, the change in the color of a solution of a chemical with a change in solvent polarity, provides valuable information about the electronic structure of a molecule in its ground and excited states. The presence of both electron-donating and electron-accepting moieties within a molecule can lead to intramolecular charge transfer (ICT) upon photoexcitation. This charge redistribution alters the dipole moment of the excited state relative to the ground state.

In polar solvents, molecules with a larger dipole moment in the excited state are stabilized to a greater extent than the ground state, leading to a red-shift (bathochromic shift) in the emission spectrum. Conversely, a blue-shift (hypsochromic shift) indicates a less polar excited state.

For this compound, the nitrogen and phosphorus atoms within the azaphosphole ring, along with the phenyl substituents, can participate in charge transfer processes. The lone pair of electrons on the nitrogen atom can act as a donor, while the phosphorus atom and the aromatic rings can function as acceptors or be part of the conjugated system through which charge is transferred.

Studies on related heterocyclic systems demonstrate the utility of solvatochromic analysis. For instance, the investigation of photophysical properties of various organic molecules often involves dissolving them in a range of solvents with varying polarities (e.g., hexane, toluene (B28343), dichloromethane, acetonitrile, methanol) and observing the shifts in their absorption and emission spectra. The Lippert-Mataga equation is frequently used to correlate the Stokes shift with the solvent polarity function, allowing for the estimation of the change in dipole moment upon excitation.

X-ray Diffraction Studies for Solid-State Molecular Structures

Several studies on azaphosphole derivatives and related heterocyclic compounds containing phosphorus have utilized X-ray crystallography to elucidate their structures. researchgate.netrsc.org For instance, the crystal structure analysis of 3H-1,3-azaphospholo[4,5-b]pyridines provided detailed structural information about these P,N-bridging ligands. researchgate.netrsc.org

In the case of this compound, a single-crystal X-ray diffraction study would reveal the planarity of the central azaphosphole ring and the torsion angles of the phenyl substituents relative to this ring. This information is crucial for understanding the degree of π-conjugation within the molecule, which in turn influences its electronic and optical properties.

Intermolecular interactions, such as π-π stacking between the phenyl rings or hydrogen bonding (if suitable functional groups are present), can also be identified. These interactions play a significant role in the solid-state packing and can affect the material's bulk properties.

Table 2: Representative Crystallographic Data for a Heterocyclic Compound This table is illustrative and based on data for a related compound, 2,3,5-triphenyl tetrazolium, 5-ethyl-5-phenylbarbituric acid salt, as specific data for the title compound was not found. mdpi.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 15.3678 (9) |

| b (Å) | 12.2710 (7) |

| c (Å) | 21.8514 (13) |

| β (°) | 109.867 (2) |

| Volume (ų) | 3875.5 (4) |

| Z | 4 |

The data collection for such an analysis is typically performed on a diffractometer equipped with a suitable X-ray source (e.g., Mo Kα radiation). mdpi.commdpi.com The resulting diffraction pattern is then used to solve and refine the crystal structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. High-resolution mass spectrometry (HRMS) can provide the exact mass of the parent ion, allowing for the determination of its elemental composition.

For this compound, mass spectrometry would be used to confirm its successful synthesis by verifying that the mass of the molecular ion ([M]+) or a protonated/adducted species (e.g., [M+H]+, [M+Na]+) matches the calculated molecular weight.

The fragmentation pattern observed in the mass spectrum can offer clues about the molecule's structure and the relative strengths of its chemical bonds. The cleavage of the bonds within the azaphosphole ring or the loss of phenyl substituents would result in characteristic fragment ions. Analyzing these fragments helps to piece together the molecular structure, corroborating data from other spectroscopic methods like NMR and IR. In studies of related P,N-heterocycles, mass spectrometry has been used to identify cationic fragments of metal complexes, providing evidence for the coordination of the ligand to the metal center. researchgate.net

Infrared (IR) Spectroscopy for Vibrational Mode Characterization

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. Each type of bond (e.g., C-H, C=C, C-N, P-C) has a characteristic vibrational frequency, making the IR spectrum a molecular "fingerprint."

For this compound, the IR spectrum would exhibit characteristic absorption bands corresponding to the various functional groups and structural features of the molecule.

Table 3: Expected IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Description |

| Aromatic C-H stretch | 3100-3000 | Stretching vibrations of the C-H bonds on the phenyl rings. |

| C=C stretch (aromatic) | 1600-1450 | In-plane stretching vibrations of the carbon-carbon double bonds within the phenyl rings. |

| C=N stretch | ~1650 | Stretching vibration of the carbon-nitrogen double bond within the 3H-1,3-azaphosphole ring. |

| P-C stretch | 1000-800 | Stretching vibration of the phosphorus-carbon bond. |

| Aromatic C-H bend | 900-675 | Out-of-plane bending ("wagging") of the C-H bonds on the phenyl rings, which can be indicative of the substitution pattern. |

The specific positions and intensities of these bands can provide valuable structural information. For example, the exact frequency of the C=N stretch can be influenced by the electronic environment within the azaphosphole ring. IR spectroscopy is a routine and powerful tool for the initial characterization and confirmation of the synthesis of new compounds. For instance, in the characterization of a related dioxaphospholane, selected IR data was reported to identify key functional groups. researchgate.net

Coordination Chemistry of Azaphospholes and Their Derivatives

Azaphospholes as Ligands in Transition Metal Complexes

Azaphospholes are heterocyclic compounds containing both nitrogen and phosphorus atoms within the ring. This dual-atom composition imparts them with the characteristics of both phosphines and nitrogen-based ligands, making them versatile building blocks in coordination chemistry. nih.govrsc.org The phosphorus atom, with its available lone pair, typically acts as a soft donor, readily coordinating to transition metals. nih.govbham.ac.uk The nitrogen atom, on the other hand, presents a harder donor site. This ambidentate nature allows for various coordination modes, influencing the structure and reactivity of the resulting metal complexes. nih.gov

Investigation of Diverse Bonding Modes (σ-coordination, η-coordination)

The coordination of azaphospholes to transition metals can occur in several ways, primarily through σ-donation from the phosphorus or nitrogen lone pair. The most common mode is κ¹-P coordination, where the phosphorus atom binds directly to the metal center. bham.ac.uk This is often observed in complexes with metals like ruthenium. bham.ac.uk In some instances, particularly when a vacant coordination site is available on the metal, the ligand can adopt a bidentate κ²-P,N coordination, where both the phosphorus and nitrogen atoms bind to the metal center, forming a chelate ring. nih.govbham.ac.uk

While σ-coordination is prevalent, η-coordination, involving the π-system of the azaphosphole ring, is less common but has been observed. For instance, η¹-coordination has been noted in certain molybdenum complexes. epa.gov The specific bonding mode adopted is influenced by several factors, including the steric and electronic properties of the azaphosphole ligand, the nature of the metal center, and the presence of other ligands in the coordination sphere. nih.govbham.ac.uk

Synthesis and Characterization of Metal-Azaphosphole Complexes

The synthesis of metal-azaphosphole complexes is typically achieved by reacting the azaphosphole ligand with a suitable metal precursor. For example, ruthenium complexes can be prepared by reacting the azaphosphole with a ruthenium dimer like [Ru(benzene)Cl₂]₂. bham.ac.uk Similarly, palladium and rhodium complexes can be synthesized from precursors such as [(allyl)PdCl]₂ and [Rh(1,5-COD)Cl]₂, respectively. nih.gov

Influence of Metal Coordination on Ligand Reactivity and Stability

The coordination of an azaphosphole ligand to a transition metal can significantly alter its reactivity and stability. rsc.org The electron-withdrawing effect of the metal center can make the azaphosphole ring more susceptible to nucleophilic attack. Conversely, the steric bulk of the metal and its co-ligands can protect the azaphosphole from decomposition pathways. The stability of the resulting complex is also influenced by the nature of the metal and the other ligands present.

Specific Transition Metal Systems Studied

The coordination chemistry of azaphospholes has been explored with a variety of transition metals. Palladium, platinum, ruthenium, and rhodium have been of particular interest due to the potential applications of their complexes in catalysis.

Palladium and Platinum Complexes and Their Reactivity

Palladium complexes of azaphospholes have been synthesized and studied for their potential catalytic activity. For instance, the reaction of 3H-1,3-azaphospholo[4,5-b]pyridines with [(allyl)PdCl]₂ leads to the formation of palladium complexes. nih.gov These complexes, particularly those formed in situ, have shown catalytic activity in C-N cross-coupling reactions, such as the arylamination of 2-bromopyridine (B144113). nih.gov The coordination of the azaphosphole to palladium can proceed in different manners, including N-coordination and P,N-bridging, depending on the reaction conditions and the specific azaphosphole ligand used. nih.gov

| Complex Type | Reactants | Key Feature | Reference |

| Allylpalladium Complex | 3H-1,3-azaphospholo[4,5-b]pyridine, [(allyl)PdCl]₂ | N-coordination | nih.gov |

| Dimeric P,N-bridging Complex | 3H-1,3-azaphospholo[4,5-b]pyridine, Pd(CH₃CN)₂Cl₂ | P,N-bridging | nih.gov |

Ruthenium and Rhodium Complexes: Synthesis and Catalytic Implications

Ruthenium complexes of azaphospholes have been synthesized, typically exhibiting κ¹-P coordination. bham.ac.uk These complexes are of interest for their potential in transfer hydrogenation reactions. nih.gov For example, ruthenium-azophosphine complexes have been shown to catalyze the transfer hydrogenation of acetophenone (B1666503) to 1-phenylethanol (B42297) without the need for a strong base. nih.gov The bidentate κ²-P,N coordination mode has been found to be more active in this catalytic process compared to the monodentate κ¹-P mode. nih.gov

Rhodium complexes of azaphospholes have also been prepared, for example, by reacting 3H-1,3-azaphospholo[4,5-b]pyridines with [Rh(1,5-COD)Cl]₂ to furnish P-coordinated LRh(1,5-COD)Cl complexes. nih.gov While the catalytic applications of rhodium complexes specifically with 2,4,5-triphenyl-3H-1,3-azaphosphole are not extensively detailed in the provided context, rhodium catalysts are generally known for their efficacy in various organic transformations, including hydrogenation and hydroformylation. nih.govias.ac.inyoutube.com The unique electronic and steric environment provided by azaphosphole ligands could offer new avenues for catalyst design and reactivity in rhodium-mediated processes.

| Metal | Ligand Type | Coordination Mode | Catalytic Implication | Reference |

| Ruthenium | Azophosphine | κ¹-P and κ²-P,N | Transfer Hydrogenation | nih.govbham.ac.uk |

| Rhodium | 3H-1,3-azaphospholo[4,5-b]pyridine | P-coordination | Potential for various catalytic reactions | nih.gov |

Coordination with Other Transition Metals (e.g., Fe, Cu, Zn, Cd, Ag, Cr, Mo, W, Mn, Au, Co)

Research on related, but structurally distinct, azaphosphole derivatives does provide some insight into the potential coordination behavior of this class of ligands. For instance, studies on 3H-1,3-azaphospholo[4,5-b]pyridines, which feature a fused pyridine (B92270) ring, have demonstrated their ability to coordinate with Group 6 metals (Cr, Mo, W) through the phosphorus atom, forming P-coordinated pentacarbonyl complexes. nih.govresearchgate.net Similarly, triazolyl-azaphosphole derivatives have been shown to form complexes with gold, where the ligand coordinates to the gold(I) center via its phosphorus atom. nih.gov However, these findings cannot be directly extrapolated to the specific coordination modes and complex formation of this compound.

Catalytic Applications of Azaphosphole-Metal Complexes

Consistent with the limited information on its coordination chemistry, there is a significant lack of data concerning the catalytic applications of metal complexes derived from this compound. The following subsections reflect this absence of specific research findings.

Exploration in Homogeneous Catalysis

There are no specific reports detailing the use of this compound-metal complexes in homogeneous catalysis. While related azaphosphole-ruthenium complexes have shown catalytic activity for benzylic C-H oxidation, these ligands are structurally different from this compound. nih.gov

Applications in Hydrofunctionalization and Activation of Strong Chemical Bonds

Scientific literature lacks specific examples or studies on the application of this compound complexes in hydrofunctionalization reactions or the activation of strong chemical bonds.

Catalysis of Transfer Hydrogenation and Nitro Reduction Reactions

There is no available research that documents the use of this compound metal complexes as catalysts for transfer hydrogenation or the reduction of nitro compounds.

Role in Asymmetric Catalysis and Enantioselective Transformations

The role of this compound in asymmetric catalysis and enantioselective transformations is not described in the current body of scientific literature. For such applications, the ligand would typically require chiral elements, and there is no information on the synthesis or application of chiral versions of this specific azaphosphole in enantioselective catalysis.

Advanced Applications and Future Research Trajectories for Azaphospholes

Optoelectronic Materials and Devices

The incorporation of phosphorus into π-conjugated systems offers distinct properties compared to their all-carbon or nitrogen-containing counterparts, making them attractive for optoelectronic applications. frontiersin.org The pyramidal geometry at the phosphorus atom, in contrast to the planar nitrogen in analogous heterocycles like pyrrole (B145914), leads to lower aromaticity and unique electronic characteristics that can be exploited in materials science. frontiersin.org

Application in Organic Light-Emitting Diodes (OLEDs)

While direct application of 2,4,5-triphenyl-3H-1,3-azaphosphole in OLEDs is an emerging area, studies on related phosphorus heterocycles underscore its potential. For instance, significant fluorescence has been observed in 2-pyridyl-functionalized triazaphosphole derivatives, establishing them as a new class of phosphorus-containing π-systems for optoelectronic applications. researchgate.net The development of bipolar host materials is critical for high-efficiency phosphorescent OLEDs (PhOLEDs) as they enable balanced charge injection and transport. rsc.org The structure of azaphospholes could be strategically designed to integrate both electron-donating and electron-accepting moieties, creating bipolar materials essential for preventing efficiency roll-off at high brightness in PhOLEDs. rsc.org

Integration into Organic Photovoltaics (OPVs) and Organic Field-Effect Transistors (OFETs)

The development of novel organic semiconductors is fundamental to advancing OFET and OPV technology. researchgate.net Conjugated molecules that include phosphole and its analogs are gaining attention for their potential as organic semiconductors. frontiersin.org The distinct structural features of these phosphorus heterocycles are of interest for creating new electronic materials. frontiersin.org Although extensive research on this compound in this context is limited, the broader class of low-coordinate phosphorus heterocycles is being explored. For example, related triazaphospholes possess conjugated π-systems with high π-density at the phosphorus atom, a feature that could be beneficial for charge transport in semiconductor devices. lookchem.com The design of new organic semiconductors with high charge mobility and stability is a key goal, and azaphospholes represent a class of compounds worthy of investigation. researchgate.net

Rational Design Principles for Tunable Photophysical and Electronic Properties

A key advantage of azaphosphole chemistry is the ability to tune photophysical and electronic properties through rational molecular design. The properties of these heterocycles can be systematically modified by altering the substituents on the ring. lookchem.com

Key design principles include:

Substituent Effects: The electronic nature of the phenyl groups at the 2, 4, and 5 positions can be modified with electron-donating or electron-withdrawing groups to modulate the HOMO and LUMO energy levels of the molecule.

Extended Conjugation: Incorporating the azaphosphole core into larger π-conjugated systems can shift absorption and emission wavelengths, a common strategy for tuning the color of emitted light in OLEDs. researchgate.net

Functionalization: The modular nature of synthetic routes, such as the [3+2] cycloaddition used for related triazaphospholes, allows for the incorporation of additional donor functionalities at specific positions. lookchem.com This facilitates the creation of materials with tailored properties for specific device architectures.

The table below summarizes the potential tuning strategies and their expected impact on the material's properties.

Interactive Data Table: Design Principles for Tuning Azaphosphole Properties

| Design Strategy | Target Property | Expected Outcome | Rationale |

| Introduce Electron-Withdrawing Groups (e.g., -CF₃, -CN) on Phenyl Rings | Lower HOMO/LUMO Levels | Improved electron injection/transport; potential for n-type behavior. | Enhances the electron-accepting character of the molecule. researchgate.net |

| Introduce Electron-Donating Groups (e.g., -OCH₃, -NMe₂) on Phenyl Rings | Raise HOMO/LUMO Levels | Improved hole injection/transport; potential for p-type behavior. | Enhances the electron-donating character of the molecule. researchgate.net |

| Fuse with Aromatic Rings (e.g., create benzoazaphosphole analogues) | Red-shift in Absorption/Emission | Tunable emission color toward longer wavelengths (green, red). | Increases the overall π-conjugation of the system. frontiersin.org |

| Incorporate Chelating Groups (e.g., pyridyl) | Metal Coordination Capability | Formation of phosphorescent metal complexes (e.g., with Ir, Pt) for PhOLEDs. | The N and P atoms can act as a bidentate ligand. researchgate.netresearchgate.net |

Applications in Chemical Biology and Imaging (e.g., Bioimaging Agents)

The development of novel fluorophores for biological imaging is a vibrant area of research. While this compound itself has not been extensively studied as a bioimaging agent, related phosphorus heterocycles show significant promise. For example, synthetic intermediates of 1,3-benzoazaphospholes are considered potential precursors to cyanine-type fluorescent dyes. frontiersin.org Furthermore, other azole-based heterocyclic systems are actively being developed as fluorescent chemosensors for detecting metal ions and as probes for bioimaging, suggesting a viable research path for functionalized azaphospholes. researchgate.netmdpi.com The unique photophysical properties imparted by the phosphorus atom could lead to probes with novel sensing capabilities or imaging modalities.

Role in Small Molecule Activation Chemistry

Low-coordinate phosphorus compounds are known to be excellent ligands for transition metals, forming complexes that can catalyze a wide range of chemical transformations, including the activation of small molecules. Related 3H-1,3-azaphospholopyridines have been synthesized and studied for their suitability as ligands in transition metal complexes. researchgate.netrsc.org Triazaphospholes are also recognized as potential polydentate ligands because they possess both phosphorus and nitrogen donor atoms within their five-membered ring, which can be used to chelate metal centers. researchgate.net This dual-donor capability makes the azaphosphole scaffold a promising platform for designing novel ligands for homogeneous catalysis. Research in this area could uncover new catalytic activities for the activation of substrates like H₂, CO₂, or olefins.

Development of Novel Phosphorus-Containing Functional Heterocycles

The synthesis of core heterocyclic structures like this compound is a gateway to a wider family of advanced functional materials. frontiersin.orgnih.gov The established synthetic routes to azaphosphole derivatives serve as a fundamental technology for building more complex structures containing phosphorus and nitrogen. frontiersin.orgnih.gov For instance, the modular synthesis of related triazaphospholes via cycloaddition reactions provides a facile method for creating libraries of novel chelating and potentially chiral P,O or P,N ligands. lookchem.com These new heterocyclic frameworks are promising for applications not only in materials science but also in asymmetric catalysis. lookchem.com The reduction of related phosphabenzenes has been shown to produce novel bicyclic and cyclic phosphorus compounds, indicating that the azaphosphole ring could similarly serve as a precursor to new, structurally complex organophosphorus molecules. nih.gov

Historical Development and Comprehensive Review of Azaphosphole Chemistry

Chronology of Early Synthetic Discoveries and Methodologies

The synthesis of five-membered heterocyclic compounds containing phosphorus and nitrogen has historically been challenging due to the inherent instability of many phosphorus precursors toward air and water. nih.govfrontiersin.org Early synthetic routes to 1,3-azaphosphole systems, particularly benzo-fused analogs, often relied on multi-step procedures with sensitive intermediates.

One of the foundational methods involved the use of 2-aminophenylphosphine as a key building block. frontiersin.org This approach, while effective in producing the desired heterocyclic core, was hampered by the highly toxic and air-sensitive nature of the phosphine (B1218219) intermediate, requiring hazardous purification steps like distillation and the use of pyrophoric reagents. frontiersin.org Another early strategy utilized 2-(diarylphosphino)phenyl isocyanide as an air-stable intermediate. nih.govfrontiersin.org However, this method suffered from low yields in the critical phosphorus functionalization and cyclization steps, and it limited the possible substituents at the 2-position of the azaphosphole ring to aryl groups. nih.govfrontiersin.orgfrontiersin.org These initial methodologies laid the groundwork for the field but highlighted the need for more versatile and robust synthetic strategies.

Evolution of Synthetic Strategies and Methodological Refinements

Over time, synthetic strategies have evolved significantly, moving towards more practical and versatile routes. A major advancement has been the development of transition-metal-catalyzed coupling reactions to form the crucial C–P bond. nih.govfrontiersin.org For instance, palladium-catalyzed coupling has been successfully employed to synthesize key phosphinic ester intermediates from precursors like 2-bromoaniline (B46623). nih.govfrontiersin.org These intermediates can then be reduced and cyclized to form the azaphosphole ring system.

[3+2] cycloaddition reactions have emerged as a powerful and versatile tool for constructing the azaphosphole ring. rsc.org These reactions, which involve the combination of a 1,3-dipole with a dipolarophile, offer a direct route to the five-membered heterocyclic core. rsc.orglibretexts.org Recent examples include:

Reaction of phosphaalkynes with organic azides: This catalyst-free approach provides straightforward access to various azaphospholes and allows for the incorporation of functional groups. researchgate.net

Reaction of diazoalkenes with phosphaalkynes: This method yields 3H-1,2,4-diazamonophospholes, representing a direct route to neutral azaphosphole derivatives. nih.gov

Cycloaddition of in situ generated triflatophosphanes: This modern technique uses highly reactive 1,3-dipolar triflatophosphanes, which react with various dipolarophiles like nitriles to form functionalized azaphospholium salts that can be converted to neutral azaphospholes. rsc.org

These modern methods have expanded the scope of accessible azaphosphole structures and often proceed under milder conditions with greater functional group tolerance than earlier approaches.

Table 1: Evolution of Synthetic Methodologies for 1,3-Azaphospholes

| Methodology | Key Precursors | Advantages | Disadvantages |

| Early Methods | 2-Aminophenylphosphine | High yield for some steps | Highly toxic and air-sensitive intermediate, hazardous purification. frontiersin.org |

| 2-(Diarylphosphino)phenyl isocyanide | Air-stable intermediate | Low yields, limited substituent scope. nih.govfrontiersin.orgfrontiersin.org | |

| Modern Methods | 2-Bromoaniline, Phosphinic Esters | Use of stable precursors, improved versatility via transition metal catalysis. nih.govfrontiersin.org | Multi-step process may still be required. |

| [3+2] Cycloadditions | Organic azides, Phosphaalkynes | Catalyst-free, straightforward, good functional group tolerance. researchgate.net | Availability of substituted phosphaalkynes can be a limitation. |

| Diazoalkenes, Phosphaalkynes | Direct route to neutral azaphospholes. nih.gov | Requires synthesis of stable diazoalkene precursors. | |

| Triflatophosphanes, Nitriles | Access to a wide variety of functionalized azaphospholes and their cationic salts. rsc.org | Requires in situ generation of highly reactive intermediates. |

Key Milestones in Reactivity and Mechanistic Understanding

The reactivity of azaphospholes is dictated by the interplay between the lone pair on the trivalent phosphorus atom and the heterocyclic π-system. The phosphorus atom can act as a nucleophile or a ligand for transition metals, while the ring system can participate in various transformations.

A significant area of study is the coordination chemistry of azaphospholes. researchgate.netnih.gov The phosphorus atom readily coordinates to transition metals, and azaphospholes have been used as P,N-hybrid ligands in complexes with rhodium, palladium, and group 6 metals. researchgate.netnih.govnih.gov The coordination can occur exclusively at the phosphorus atom or involve both P and N atoms, leading to either monodentate or bridging bidentate ligands. nih.govchemrxiv.org This coordination behavior is crucial for potential applications in homogeneous catalysis. researchgate.net

Mechanistic studies, often supported by computational methods like Density Functional Theory (DFT), have provided insight into the formation and electronic structure of these heterocycles. researchgate.netresearchgate.netacs.org For example, DFT calculations have helped to elucidate the concerted mechanism of [3+2] cycloaddition reactions used in their synthesis. researchgate.net These theoretical studies have also analyzed properties such as aromaticity, tautomerism (NH vs. PH forms), and the planarity of the ring system. researchgate.net

Table 2: Key Reactivity and Mechanistic Insights for Azaphospholes

| Reaction Type | Description | Significance |

| Coordination Chemistry | The phosphorus lone pair coordinates to transition metal centers (e.g., Pd, Rh, Cr, Mo, W). researchgate.netnih.govnih.gov | Forms P-coordinated or P,N-bridging complexes, essential for catalytic applications. nih.govchemrxiv.org |

| Cycloaddition Reactions | The azaphosphole ring itself can be formed via [3+2] cycloadditions, a key mechanistic pathway. rsc.org | Provides a highly versatile and modular synthetic route. rsc.org |

| Deprotonation/Alkylation | The N-H proton in some azaphosphole derivatives can be removed by a base, followed by alkylation. nih.gov | Allows for further functionalization of the heterocyclic scaffold. |

Recent Advances, Current Challenges, and Future Prospects

Recent research in azaphosphole chemistry has focused on expanding their synthetic accessibility and exploring their functional properties for materials science applications. researchgate.netrsc.org A significant advance is the discovery that certain donor-functionalized azaphospholes exhibit fluorescence, opening the door to their use in optoelectronic devices. rsc.orgresearchgate.net For instance, diazaphospholes have been shown to have photoluminescence quantum yields as high as 37% in a polymer matrix. rsc.org

Despite these advances, challenges remain. The primary challenge continues to be the development of robust, scalable, and versatile synthetic routes that avoid sensitive or toxic reagents. nih.govfrontiersin.org The inherent instability of some phosphorus-containing heterocycles towards oxidation and hydrolysis also presents a hurdle for practical applications. frontiersin.org

Future prospects for azaphosphole chemistry are promising, particularly in the fields of:

Homogeneous Catalysis: The ability to fine-tune the steric and electronic properties of azaphosphole ligands could lead to the development of new, highly efficient catalysts. researchgate.netchemrxiv.org

Materials Science: The unique photophysical properties of certain azaphospholes make them attractive candidates for new organic light-emitting diodes (OLEDs) and other optoelectronic materials. rsc.orgresearchgate.net

Medicinal Chemistry: While less explored, the structural analogy to biologically active azoles suggests that azaphospholes could be investigated as novel pharmacophores.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.